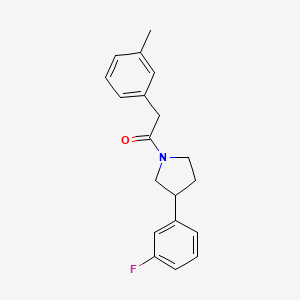
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a synthetic organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group, a pyrrolidine ring, and a tolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Formation of the Ketone: The final step involves the formation of the ketone through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions: 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may be used as an intermediate in the synthesis of other valuable chemicals and materials.
作用机制
The mechanism of action of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
相似化合物的比较
- 1-(3-(3-Chlorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(3-Bromophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- 1-(3-(3-Methylphenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
Comparison: 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications.
属性
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14-4-2-5-15(10-14)11-19(22)21-9-8-17(13-21)16-6-3-7-18(20)12-16/h2-7,10,12,17H,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCGDRRSSCAURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2590411.png)
![2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2590412.png)
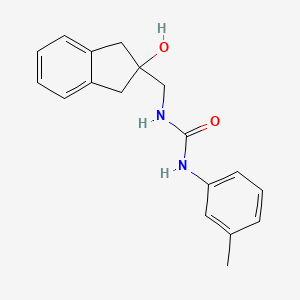
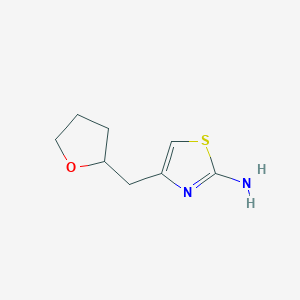
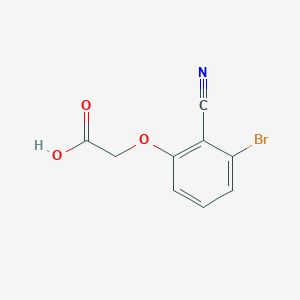
![4-[1-(2,4-Dimethylpyrimidine-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2590418.png)
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2590419.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2590420.png)
![N-(3-ethylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2590422.png)

![2-Chloro-N-(7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)propanamide](/img/structure/B2590427.png)
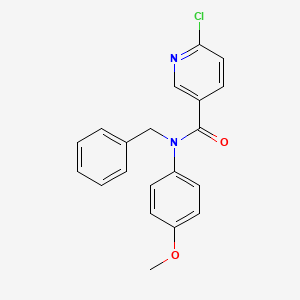

![1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B2590434.png)
